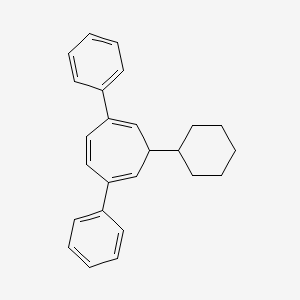
7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene is a chemical compound known for its unique structure and properties It belongs to the class of cycloheptatrienes, which are characterized by a seven-membered ring with alternating double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene typically involves the following steps:
Formation of the Cycloheptatriene Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of cyclohexyl and diphenyl derivatives with suitable reagents can lead to the formation of the desired cycloheptatriene ring.
Addition of Substituents: The cyclohexyl and diphenyl groups are introduced through substitution reactions. This can be done using reagents like Grignard reagents or organolithium compounds, which facilitate the addition of these groups to the cycloheptatriene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may have applications in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cycloheptatriene: A simpler analog without the cyclohexyl and diphenyl groups.
Diphenylcycloheptatriene: Contains diphenyl groups but lacks the cyclohexyl group.
Cyclohexylcycloheptatriene: Contains the cyclohexyl group but lacks the diphenyl groups.
Uniqueness
7-Cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene is unique due to the presence of both cyclohexyl and diphenyl groups, which confer distinct chemical and physical properties. These groups enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
63942-26-7 |
|---|---|
Formule moléculaire |
C25H26 |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
7-cyclohexyl-2,5-diphenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C25H26/c1-4-10-20(11-5-1)23-16-17-24(21-12-6-2-7-13-21)19-25(18-23)22-14-8-3-9-15-22/h1-2,4-7,10-13,16-19,22,25H,3,8-9,14-15H2 |
Clé InChI |
WBKDZHLGEMFXPK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2C=C(C=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


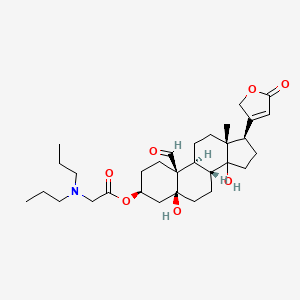
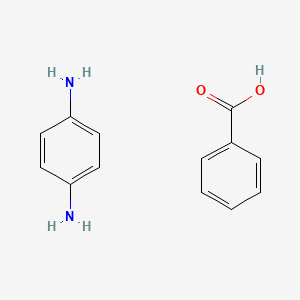
![4-{2-[5-(2-Phenylethenyl)-1,3-benzoxazol-2-yl]ethenyl}benzonitrile](/img/structure/B14503584.png)
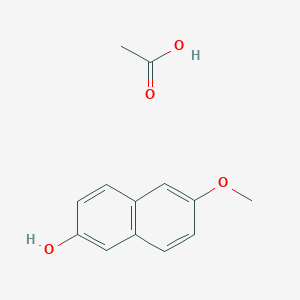
![2-{[1-(Prop-1-yn-1-yl)cyclopentyl]oxy}ethan-1-ol](/img/structure/B14503599.png)
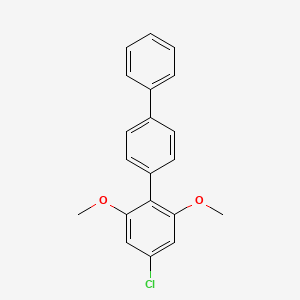

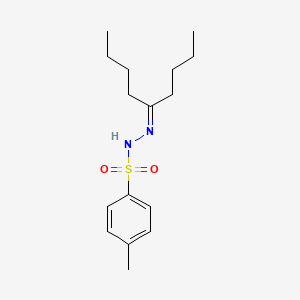

![4-[Chloro(4-methoxyphenyl)methylidene]oxolane-2,3,5-trione](/img/structure/B14503630.png)
![8-Ethyl-6-methyl-2-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14503636.png)
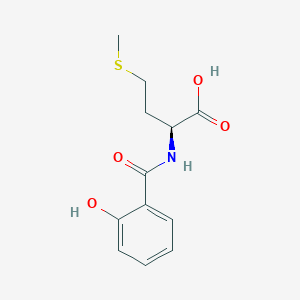
![4-[(4-Hydroxyphenyl)(pyridin-2-yl)methyl]-2-methoxyphenol](/img/structure/B14503647.png)

